5-Chloro-2-phenylpyrimidine
Overview
Description
5-Chloro-2-phenylpyrimidine: is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 5 and a phenyl group at position 2 makes this compound a unique derivative with distinct chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenylpyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using efficient chlorination reagents such as triphosgene. The process involves the conversion of 3-acetyl-1-propanol to the desired product in the presence of N,N-dimethylacetamide and 1,2-dichloroethane at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 5-amino-2-phenylpyrimidine or 5-alkoxy-2-phenylpyrimidine can be formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-phenylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted pyrimidines with potential biological activities .
Biology and Medicine: The compound exhibits a range of pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties. It is being investigated for its potential use in the development of new therapeutic agents for treating various diseases .
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and dyes. Its derivatives are employed as intermediates in the production of herbicides and fungicides .
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a crucial role in the inflammatory response. By suppressing the activity of these enzymes, this compound exerts its anti-inflammatory effects . Additionally, the compound may interact with nucleic acids, leading to its antiviral and antibacterial activities.
Comparison with Similar Compounds
2-Phenylpyrimidine: Lacks the chlorine atom at position 5, resulting in different chemical reactivity and biological activity.
5-Chloro-2-methylpyrimidine: Contains a methyl group instead of a phenyl group at position 2, leading to variations in its pharmacological properties.
5-Chloro-4-phenylpyrimidine: The phenyl group is located at position 4 instead of position 2, affecting its chemical behavior and applications.
Uniqueness: 5-Chloro-2-phenylpyrimidine is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential pharmacological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRQXVCEBSOQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373122 | |
Record name | 5-chloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34771-50-1 | |
Record name | 5-chloro-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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